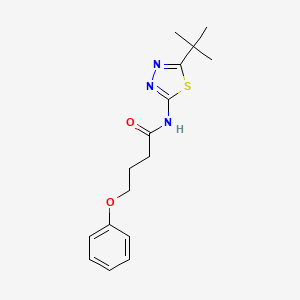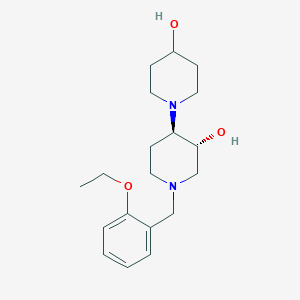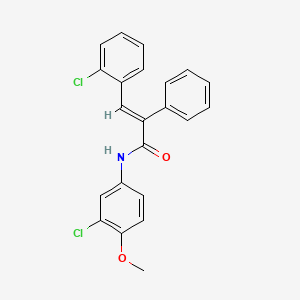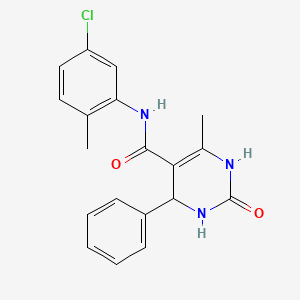
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of cancer. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. This leads to cell cycle arrest, apoptosis, and ultimately, tumor regression.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key regulators of the apoptotic pathway. It also inhibits the phosphorylation of downstream targets of BTK, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, by modulating the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is its high potency and selectivity for BTK, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in BTK or upregulation of alternative signaling pathways. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has shown some toxicity in preclinical studies, particularly in the gastrointestinal tract and liver, which may limit its clinical use.
Direcciones Futuras
Future research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide should focus on understanding the mechanisms of resistance and developing strategies to overcome them. This may involve the combination of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide with other agents that target alternative signaling pathways or the development of second-generation BTK inhibitors with improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosing and scheduling of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide in clinical trials, as well as its potential use in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide involves the reaction between 5-tert-butyl-1,3,4-thiadiazol-2-amine and 4-phenoxybutanoic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate, which is then treated with trifluoroacetic acid to yield the final product. The purity of the product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant antitumor activity in vitro and in vivo.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-21-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCILHURQDUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5051372.png)
![5-methyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5051390.png)
![tetraethyl 2,2'-(3,7-dioxo-3,7-dihydro-1H,5H-furo[3,4-f][2]benzofuran-1,5-diylidene)dimalonate](/img/structure/B5051395.png)


![methyl N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5051408.png)

![7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)
![3-chloro-4-{[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5051433.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)
![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)